molecular formula C14H22O7S B190129 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate CAS No. 127501-41-1

[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate

Cat. No. B190129
M. Wt: 334.39 g/mol
InChI Key: BSQTXTAGEJNXTK-AJVHJNHVSA-N
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Description

The compound is a complex organic molecule, likely containing functional groups such as acetate esters, ethers, and a sulfanyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation and reaction of intermediates . The synthesis could involve reactions such as acetylation, etherification, and introduction of the sulfanyl group.


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R,4R,5S,6R) notation indicates the configuration of the chiral centers in the molecule, which would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Acetate esters, for example, can undergo hydrolysis, substitution, or reduction reactions . The ether and sulfanyl groups in the molecule could also participate in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure . These properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Experimental and Theoretical Studies

Additionally, the compound has been a subject of rigorous experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies. These studies focused on understanding its detailed molecular and chemical properties, including the electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors. This extensive analysis highlights the compound's relevance in deepening the understanding of molecular interactions and properties, serving as a foundation for further scientific inquiries (Gültekin et al., 2020).

Synthesis of Complex Structures

The compound is also pivotal in the stereoselective synthesis of complex structures like 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and various derivatives. These synthesis processes contribute to the construction of intricate molecular structures like beta-C-manno-Pyranosides and (1 → 3)-C,C-Linked Trisaccharides, indicating its vital role in the advancement of organic synthesis methodologies and the creation of novel organic compounds (Gerber & Vogel, 2001).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information, it’s difficult to provide details on the safety and hazards of this compound.

Future Directions

The future directions for research on a compound like this could include exploring its potential applications, studying its reactivity, investigating its mechanism of action, and developing efficient methods for its synthesis .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11+,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTXTAGEJNXTK-AJVHJNHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate

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